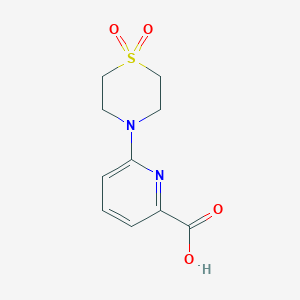

6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC13416317

Molecular Formula: C10H12N2O4S

Molecular Weight: 256.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O4S |

|---|---|

| Molecular Weight | 256.28 g/mol |

| IUPAC Name | 6-(1,1-dioxo-1,4-thiazinan-4-yl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H12N2O4S/c13-10(14)8-2-1-3-9(11-8)12-4-6-17(15,16)7-5-12/h1-3H,4-7H2,(H,13,14) |

| Standard InChI Key | DDDMXOKBQQLDQE-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CCN1C2=CC=CC(=N2)C(=O)O |

| Canonical SMILES | C1CS(=O)(=O)CCN1C2=CC=CC(=N2)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a 1,1-dioxo-thiomorpholine moiety. The thiomorpholine ring exists in a fully oxidized sulfone form, contributing to the molecule’s polarity and stability . The IUPAC name, 6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)pyridine-2-carboxylic acid, reflects this arrangement .

Key Structural Features:

-

Pyridine core: A six-membered aromatic ring with nitrogen at the 1-position.

-

Thiomorpholine-dioxide: A saturated six-membered ring containing sulfur and two oxygen atoms in sulfone configuration.

-

Carboxylic acid substituent: Enhances hydrogen-bonding capacity and solubility in polar solvents .

Spectroscopic and Computational Data

The sulfone group (S=O₂) introduces strong electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic and electrophilic substitutions .

Synthesis and Manufacturing

Example Reaction Conditions:

This method avoids hazardous reagents and emphasizes green chemistry principles, aligning with trends in sustainable pharmaceutical synthesis .

Industrial Production

Kishida Chemical Co., Ltd., markets the compound under the product code KPL054311, offering it as a building block for research . Specifications include:

| Parameter | Value |

|---|---|

| Purity | >95% |

| Packaging | 100 mg net |

| Storage | Room temperature |

Commercial availability underscores its utility in high-throughput screening and medicinal chemistry .

Physicochemical Properties

Solubility and Stability

-

Solubility: High in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxylic acid and sulfone groups .

-

Thermal Stability: Decomposes above 250°C, as inferred from analogs .

-

pKa: Estimated pKa values:

Crystallography

X-ray diffraction data for related compounds (e.g., tetrahydropyrido[1,2-b]indazoles) reveal planar pyridine rings and chair conformations in thiomorpholine moieties . Hydrogen-bonding networks between carboxylic acid groups and sulfone oxygen atoms likely stabilize the crystal lattice .

Applications in Drug Discovery

Building Block Utility

The compound’s bifunctional reactivity (carboxylic acid and sulfone) makes it valuable for:

-

Peptide coupling: Activation via EDC/HOBt for amide bond formation .

-

Metal coordination: Potential chelation sites for catalytic or therapeutic metal ions .

Research Directions

Unexplored Synthetic Pathways

-

Photocatalytic functionalization: Leveraging the pyridine ring’s aromaticity for C–H activation .

-

Bioconjugation: Developing antibody-drug conjugates (ADCs) via carboxylic acid linkages .

Computational Modeling

Density functional theory (DFT) studies could predict reactivity hotspots, guiding derivatization efforts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume